molecular formula CClNO3S B042156 Chlorosulfonyl isocyanate CAS No. 1189-71-5

Chlorosulfonyl isocyanate

Cat. No. B042156
CAS RN: 1189-71-5
M. Wt: 141.53 g/mol
InChI Key: WRJWRGBVPUUDLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

CSI reacts with pyrroles and pyrroles having electron-withdrawing groups, allowing selective substitution on the pyrrole ring and conversion to corresponding nitriles, illustrating its use in synthesizing pyrrole-3-carbonitrile and its derivatives (Loader & Anderson, 1981).

Molecular Structure Analysis

The structure of CSI and its derivatives has been determined through various methods, including X-ray crystal analysis. Such studies help in understanding the molecular configuration and reactivity of CSI-adducts, aiding in the development of new synthetic routes (Köse et al., 2019).

Chemical Reactions and Properties

CSI's reactivity with different functional groups enables its application in diverse synthetic strategies. For instance, its reaction with unreactive and reactive alkenes has been improved at specific temperatures, showcasing its utility in forming N-chlorosulfonyl-β-lactams, which are precursors to β-lactams (Shellhamer et al., 2015). Additionally, CSI's addition to carbonyl groups leading to novel synthetic pathways further emphasizes its synthetic versatility (Köse et al., 2019).

Physical Properties Analysis

The physical properties of CSI, such as its electrophilicity, have been explored through kinetic studies and photofragmentation mechanisms. These studies provide insights into the reaction dynamics of CSI with alkenes, highlighting its behavior as a sluggish electrophile and the influence of temperature on its reactivity (Shellhamer et al., 2013).

Chemical Properties Analysis

Recent advances in the chemistry of CSI have been reviewed, focusing on its application in the synthesis of bioactive products and its reactivity towards various functional groups. This review highlights CSI's role as a key intermediate in inserting the sulfamoyl moiety into compounds, demonstrating its chemical properties and applications in organic synthesis (Chemam et al., 2022).

Scientific Research Applications

  • Synthesis of Regioselective Nitrile Precursors : Chlorosulfonyl isocyanate can efficiently synthesize regioselective nitrile precursors from silylated hydrocarbons with allylic, propargylic, or acetylenic groups (Déléris, Dunogues, & Calas, 1976).

  • Preparation of Bioactive Products : It is a versatile reagent with excellent reactivity for preparing bioactive products containing the sulfamoyl moiety in various compounds (Chemam et al., 2022).

  • Production of Nylon-3 Materials : Chlorosulfonyl isocyanate enables the production of nylon-3 materials by generating beta-lactams with protected polar substituents (Lee, Stahl, & Gellman, 2008).

  • Synthesis of Pyrrole-3-Carbonitrile : It can selectively synthesize pyrrole-3-carbonitrile and its 1-methyl homologue by reacting with pyrroles with electron-withdrawing groups in the 2-position (Loader & Anderson, 1981).

  • Allylic Amination of Cyclic Allylic Ethers : Chlorosulfonyl isocyanate is used in allylic amination of cyclic allylic ethers, providing access to biologically active compounds (Lee et al., 2011).

  • Creation of Seven-Membered Heterocycles : It synthesizes a new family of seven-membered heterocycles with catechols, showing potential in organic synthesis (Hedayatullah & Brault, 1981).

  • Formation of Ylidenesulfamoyl Chloride : A new addition reaction of chlorosulfonyl isocyanate to a carbonyl group forms ylidenesulfamoyl chloride (Köse et al., 2019).

  • Synthesis of Constrained Enantiomeric β-Amino Acid Derivatives : It is used for regio- and stereoselective synthesis of these derivatives (Szakonyi et al., 2008).

  • Reactions with Electron-Rich Alkenes : Chlorosulfonyl isocyanate reacts with electron-rich alkenes via a Single Electron Transfer pathway to produce 1,4-diradical intermediates, while less reactive alkenes follow a concerted pathway (Shellhamer et al., 2020).

  • Synthesis of Oncostatic Compounds : Chlorosulfonyl isocyanate-derived chloroethylsulfonylureas and 2-chloroethoxysulfonylureas show promising oncostatic properties (Dewynter et al., 1991).

Safety And Hazards

CSI is toxic, corrosive, flammable, and reacts violently with water . It causes severe skin burns and eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

CSI is a versatile reagent and displays excellent reactivity versus compounds with different functional groups . It is synthetically versatile and has been used in the preparation of amides, lactams, and triazocinones . It has also been used in the synthesis and biochemical characterization of a new class of membrane-associated glycosyltransferase inhibitors .

properties

IUPAC Name

N-(oxomethylidene)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CClNO3S/c2-7(5,6)3-1-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJWRGBVPUUDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NS(=O)(=O)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClSO2NCO, CClNO3S
Record name Chlorosulfonyl isocyanate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chlorosulfonyl_isocyanate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061585
Record name Sulfuryl chloride isocyanate
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Molecular Weight

141.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorosulfonyl isocyanate

CAS RN

1189-71-5
Record name Chlorosulfonyl isocyanate
Source CAS Common Chemistry
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Record name N-Chlorosulfonyl isocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuryl chloride isocyanate
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Record name Sulfuryl chloride isocyanate
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Record name Chlorosulphonyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.378
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Record name SULFURYL CHLORIDE ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorosulfonyl isocyanate
Reactant of Route 2
Reactant of Route 2
Chlorosulfonyl isocyanate
Reactant of Route 3
Reactant of Route 3
Chlorosulfonyl isocyanate
Reactant of Route 4
Reactant of Route 4
Chlorosulfonyl isocyanate
Reactant of Route 5
Chlorosulfonyl isocyanate
Reactant of Route 6
Chlorosulfonyl isocyanate

Citations

For This Compound
3,520
Citations
EJ Moriconi, WC Meyer - The Journal of Organic Chemistry, 1971 - ACS Publications
… Chlorosulfonyl isocyanate (CSI) may play an antarafacial role as the 2 component in … T2a + T2a3 cycloaddition of chlorosulfonyl isocyanate (CSI) to certain unsaturated systems4 5is …
Number of citations: 94 pubs.acs.org
P Dhar, DN Dhar - 2002 - books.google.com
Numerous articles have been published on cholorosulfonyl isocyanate (CSI), but no book compiling research on this versatile reagent has been available up to now. This book fills that …
Number of citations: 12 books.google.com
Y Chemam, Z Aouf, A Amira, H K'tir… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
… This review will focus on recent advances of the chemistry of chlorosulfonyl isocyanate in organic synthesis during the period 2010–2021, mainly including three special characteristics. …
Number of citations: 4 www.tandfonline.com
JK Rasmussen, A Hassner - Chemical Reviews, 1976 - ACS Publications
Chlorosulfonyl isocyanate (CSI), the most reactive isocyanate known, was discovered by Graf in 1952. Reviews1-3 on the chemistry of this remarkable electrophile have appeared …
Number of citations: 169 pubs.acs.org
DN Dhar, KSK Murthy - Synthesis, 1986 - thieme-connect.com
Chlorosulfonyl isocyanate (CS1). discovered by Grafm, is a remarkable reagent of exceptional reactivity. This reagent, as a uniparticulate electrophile and as a versatile heterocumulene…
Number of citations: 66 www.thieme-connect.com
EJ Moriconi, WC Crawford - The Journal of Organic Chemistry, 1968 - ACS Publications
… The addition of chlorosulfonyl isocyanate (CSI) to norbornene (5),norbornadiene (24), 7-benzoyloxy(28) and7-i-butoxynorbornadiene (30), endo- (32) and exo-dicyclopentadiene (37), …
Number of citations: 124 pubs.acs.org
JD Kim, G Han, LS Jeong, HJ Park, OP Zee, YH Jung - Tetrahedron, 2002 - Elsevier
… Recently, a novel synthetic method for N-allylcarbamate formation from various alkyl allyl ethers using chlorosulfonyl isocyanate (CSI) was reported. The reaction mechanism involved …
Number of citations: 52 www.sciencedirect.com
EJ Moriconi, Y Shimakawa - The Journal of Organic Chemistry, 1972 - ACS Publications
The addition of chlorosulfonyl isocyanate (CSI) to 2-butyne (la), 3-hexyne (lb), 4-octyne (lc), methyl-iertbutylacetylene (le), phenylmethylacetylene (If), and phenylacetylene (lg) led to 1: …
Number of citations: 26 pubs.acs.org
JD Kim, IS Kim, CH Jin, OP Zee, YH Jung - Organic Letters, 2005 - ACS Publications
… on the regioselective and diastereoselective chlorosulfonyl isocyanate (CSI) reaction. … Stereoselective Amination of Chiral Benzylic Ethers Using Chlorosulfonyl Isocyanate: Total …
Number of citations: 46 pubs.acs.org
EJ Moriconi, CF Hummel - The Journal of Organic Chemistry, 1976 - ACS Publications
… treated with chlorosulfonyl isocyanate (CSI). In general, the reaction of CSI with cyclic trienes … Earlier investigations into the chemistry of chlorosulfonyl isocyanate (CSI) have examined …
Number of citations: 18 pubs.acs.org

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